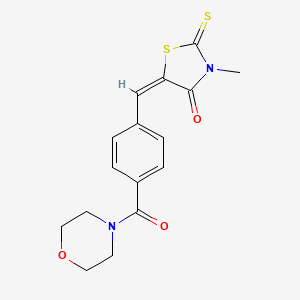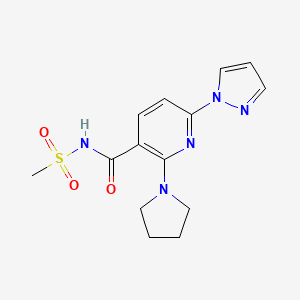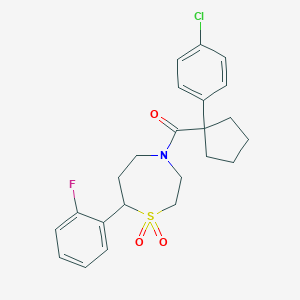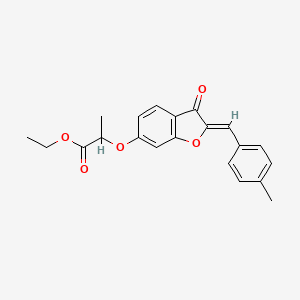
(E)-3-methyl-5-(4-(morpholine-4-carbonyl)benzylidene)-2-thioxothiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-methyl-5-(4-(morpholine-4-carbonyl)benzylidene)-2-thioxothiazolidin-4-one, also known as MMTT, is a thiazolidinone derivative that has been extensively studied for its potential applications in the field of medicinal chemistry. It is a yellow crystalline solid with a molecular weight of 424.5 g/mol and a melting point of 223-225°C.
Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of the compound (E)-3-methyl-5-(4-(morpholine-4-carbonyl)benzylidene)-2-thioxothiazolidin-4-one, also known as (5E)-3-methyl-5-[[4-(morpholine-4-carbonyl)phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one.
Antimicrobial Activity
This compound has shown significant potential as an antimicrobial agent. Research indicates that it exhibits strong antibacterial and antifungal properties, making it a candidate for developing new antibiotics and antifungal medications . Its ability to inhibit the growth of various microbial strains suggests its utility in treating infections resistant to conventional drugs.
Antioxidant Properties
The compound has been evaluated for its antioxidant activity, which is crucial in combating oxidative stress-related diseases. Studies have demonstrated that it can neutralize free radicals, thereby protecting cells from damage . This property is particularly valuable in the development of treatments for conditions such as cancer, cardiovascular diseases, and neurodegenerative disorders.
Anti-inflammatory Effects
Research has shown that this compound possesses anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines and enzymes, which are involved in the inflammatory response . This makes it a promising candidate for developing new anti-inflammatory drugs to treat conditions like arthritis, asthma, and inflammatory bowel disease.
Anticancer Potential
The compound has been investigated for its anticancer properties. It has been found to induce apoptosis (programmed cell death) in cancer cells and inhibit their proliferation . This suggests its potential use in cancer therapy, particularly in targeting tumors that are resistant to existing treatments.
Enzyme Inhibition
This compound has shown the ability to inhibit certain enzymes, which can be beneficial in treating various diseases. For example, its inhibition of specific enzymes involved in metabolic pathways can help manage conditions like diabetes and obesity . Enzyme inhibitors are also valuable in the development of drugs for treating viral infections and other diseases.
Neuroprotective Effects
Studies have indicated that the compound may have neuroprotective properties, which are essential for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s . Its ability to protect neurons from damage and reduce neuroinflammation makes it a potential candidate for developing neuroprotective therapies.
Antiviral Activity
The compound has been explored for its antiviral properties. It has shown the ability to inhibit the replication of certain viruses, making it a potential candidate for developing antiviral drugs . This is particularly important in the context of emerging viral infections and the need for new antiviral therapies.
Anti-diabetic Effects
Research has suggested that the compound may have anti-diabetic properties. It can modulate glucose metabolism and improve insulin sensitivity, which are crucial for managing diabetes . This makes it a promising candidate for developing new treatments for diabetes and related metabolic disorders.
These applications highlight the diverse potential of (E)-3-methyl-5-(4-(morpholine-4-carbonyl)benzylidene)-2-thioxothiazolidin-4-one in various fields of scientific research and drug development.
If you have any specific questions or need further details on any of these applications, feel free to ask!
Synthesis and Biological Evaluation of N-(4-(Morpholine-4-Carbonyl)Thiazol-2-yl)-2-(piperazin-1-yl) Acetamide Hydrochloride and Their Sulfonamide Derivatives
Eigenschaften
IUPAC Name |
(5E)-3-methyl-5-[[4-(morpholine-4-carbonyl)phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S2/c1-17-15(20)13(23-16(17)22)10-11-2-4-12(5-3-11)14(19)18-6-8-21-9-7-18/h2-5,10H,6-9H2,1H3/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYHBTQWKIGXSAX-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CC=C(C=C2)C(=O)N3CCOCC3)SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C\C2=CC=C(C=C2)C(=O)N3CCOCC3)/SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-methyl-5-(4-(morpholine-4-carbonyl)benzylidene)-2-thioxothiazolidin-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]naphthalene-1-sulfonamide](/img/structure/B2733589.png)

![N-(1,3-benzodioxol-5-yl)-2-{[5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2733592.png)
![benzo[d][1,3]dioxol-5-yl(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone](/img/structure/B2733596.png)

![N-(3,4-dimethylphenyl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2733600.png)

![(2S)-2-[[1-[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]piperidine-4-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B2733603.png)
![2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-nitrophenyl)acetamide](/img/structure/B2733606.png)

![3-Pyrrolidin-3-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine;dihydrochloride](/img/structure/B2733608.png)

![N-(3-acetylphenyl)-1-(benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2733610.png)
![7-Methyl-3-(2-oxopropyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2733611.png)